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Compound of Interest

Compound Name: Pseudopalmatine

Cat. No.: B026749 Get Quote

This guide provides a comprehensive technical overview of Pseudopalmatine, a

protoberberine alkaloid of significant interest to the scientific community. Designed for

researchers, chemists, and drug development professionals, this document delves into the

core chemical identifiers, analytical methodologies, and the mechanistic basis of its biological

activity, with a focus on its role as an acetylcholinesterase inhibitor.

Introduction to Pseudopalmatine
Pseudopalmatine is a quaternary isoquinoline alkaloid belonging to the protoberberine class.

It is a natural metabolite found in various plant species, including those from the Tinospora,

Penianthus, and Duguetia genera[1]. Like other protoberberine alkaloids such as berberine and

palmatine, Pseudopalmatine features a tetracyclic ring system with a positively charged

nitrogen atom, a structural characteristic that is crucial for its biological interactions. Its

discovery and subsequent investigation have highlighted its potential in pharmacology,

particularly for its antiplasmodial and enzyme inhibitory activities[2]. This guide serves as a

foundational resource for scientists working with or exploring the potential of this compound.

Chemical and Physical Identification
Accurate identification is the cornerstone of any chemical research. Pseudopalmatine is

defined by a specific set of identifiers and physical properties that ensure its unambiguous

recognition in experimental and regulatory contexts. The primary CAS number for

Pseudopalmatine is 19716-66-6[1][2][3][4].
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A summary of its key chemical identifiers and properties is presented below.

Identifier Type Value Source

CAS Number 19716-66-6 [1][3][4]

Molecular Formula C₂₁H₂₂NO₄⁺ [1][5]

Molecular Weight 352.4 g/mol [1][2][3]

IUPAC Name

2,3,10,11-tetramethoxy-5,6-

dihydroisoquinolino[2,1-

b]isoquinolin-7-ium

[1][3]

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]

3=CC4=CC(=C(C=C4C=C23)

OC)OC)OC

[1][3]

InChI

InChI=1S/C21H22NO4/c1-23-

18-8-13-5-6-22-12-15-10-

20(25-3)19(24-2)9-14(15)7-

17(22)16(13)11-21(18)26-

4/h7-12H,5-6H2,1-4H3/q+1

[1][3]

InChIKey
CLFBXKHKECKSQM-

UHFFFAOYSA-N
[1]

PubChem CID 644002 [1]

ChEBI ID CHEBI:70647 [1]

Appearance Yellow powder [2]

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

[2]

Biological Activity and Mechanism of Action
Pseudopalmatine has demonstrated notable biological activities, with its anti-

acetylcholinesterase (AChE) and antiplasmodial effects being of particular interest[2]. The

inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter
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acetylcholine, is a key therapeutic strategy for managing neurodegenerative conditions like

Alzheimer's disease.

The mechanism of AChE inhibition by protoberberine alkaloids is well-documented. These

compounds act as competitive inhibitors, binding to the active site gorge of the enzyme. The

quaternary nitrogen of the alkaloid is critical for this interaction, as it engages in a cation-π

interaction with the indole ring of a key tryptophan residue (Trp286 in Electrophorus electricus

AChE) located at the peripheral anionic site (PAS) of the gorge. This binding event blocks the

entry of the natural substrate, acetylcholine, into the catalytic active site (CAS), thereby

inhibiting enzyme function[2][3]. The planar, aromatic structure of the tetracyclic ring system

further stabilizes this interaction through π-π stacking with other aromatic residues, such as

Tyr341[3].

Acetylcholinesterase (AChE) Gorge

Peripheral Anionic Site (PAS)
(Trp286, Tyr341)

Catalytic Active Site (CAS)
(Ser203, His447, Glu334)

Acetylcholine
(Substrate)

 Enters Gorge

Pseudopalmatine
(Inhibitor)

 Binds via
 Cation-π Interaction

Click to download full resolution via product page

Caption: Mechanism of Pseudopalmatine's competitive inhibition of Acetylcholinesterase

(AChE).

Experimental Protocols
The following sections provide detailed, field-proven methodologies for the extraction, analysis,

and bioactivity assessment of Pseudopalmatine. These protocols are designed to be self-

validating through the inclusion of standards, controls, and clear evaluation criteria.

Extraction and Isolation from Plant Material
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This protocol outlines a general procedure for the extraction and isolation of protoberberine

alkaloids from dried plant material, adapted from methods used for Tinospora and Berberis

species[4][6][7].

Rationale: The initial Soxhlet extraction with methanol efficiently extracts a broad range of polar

to semi-polar compounds, including alkaloids. The subsequent acid-base partitioning is a

classic and effective technique to selectively separate basic alkaloids from neutral and acidic

compounds. Finally, column chromatography provides the means for separating individual

alkaloids based on their differential adsorption to the stationary phase.

Materials:

Dried and powdered plant material (e.g., stems of Tinospora sinensis)

Methanol (HPLC grade)

Petroleum ether

5% Acetic acid (or 2% Sulfuric acid)

Ammonium hydroxide solution (or Sodium hydroxide)

Chloroform or Dichloromethane

Silica gel for column chromatography (70-230 mesh)

Soxhlet apparatus, Rotary evaporator, pH meter, Separatory funnel, Chromatography

column

Procedure:

Defatting: Place 100 g of powdered plant material into the thimble of a Soxhlet apparatus

and extract with petroleum ether for 10-12 hours to remove lipids and non-polar

constituents[6]. Discard the petroleum ether extract.

Alkaloid Extraction: Air-dry the defatted plant material (the marc). Repack the thimble and

extract with methanol for 16-24 hours in the Soxhlet apparatus[4][6].
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Concentration: Concentrate the methanolic extract to dryness under reduced pressure using

a rotary evaporator.

Acid-Base Partitioning:

Dissolve the dried extract in 200 mL of 5% acetic acid. Filter the solution to remove any

insoluble material.

Transfer the acidic aqueous solution to a separatory funnel and wash with chloroform (3 x

100 mL) to remove neutral compounds. Discard the chloroform layer.

Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide solution. The

alkaloids will precipitate.

Extract the alkaline solution with chloroform or dichloromethane (4 x 100 mL). Combine

the organic layers.

Purification:

Dry the combined organic extract over anhydrous sodium sulfate and concentrate to

dryness. This yields the crude alkaloid fraction.

Prepare a silica gel column using a chloroform slurry.

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the

column.

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and

gradually adding methanol (e.g., 99:1, 98:2, 95:5 v/v Chloroform:Methanol).

Collect fractions and monitor by Thin Layer Chromatography (TLC) using appropriate

standards.

Combine fractions containing the compound of interest (Pseudopalmatine) and

concentrate to yield the purified product.

HPLC-PDA Method for Quantification
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This protocol describes a validated Reverse-Phase HPLC method for the analysis and

quantification of protoberberine alkaloids, including Pseudopalmatine and its isomers like

Palmatine[8][9].

Rationale: A C18 column is used to separate compounds based on their hydrophobicity. The

acidic mobile phase (containing formic or phosphoric acid) ensures that the alkaloids, which are

bases, are protonated. This leads to sharp, symmetrical peaks and reproducible retention

times. Gradient elution is employed to effectively separate multiple alkaloids with differing

polarities within a single run.

Materials:

HPLC system with a Photodiode Array (PDA) detector

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or Phosphoric acid

Pseudopalmatine reference standard

0.22 µm syringe filters

Procedure:

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Degas both solvents before use.

Standard Preparation: Prepare a stock solution of Pseudopalmatine reference standard

(e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50
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µg/mL) by diluting the stock solution.

Sample Preparation: Dissolve the purified extract or sample in methanol to a known

concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25-30 °C

PDA Detection: Monitor at 265 nm and 345 nm, collecting spectra from 200-400 nm.

Gradient Elution: A typical gradient might be:

0-5 min: 10% B

5-35 min: Linear gradient from 10% to 50% B

35-40 min: Hold at 50% B

40-45 min: Return to 10% B and equilibrate for 5-10 min.

Analysis:

Inject the calibration standards to construct a calibration curve (Peak Area vs.

Concentration).

Inject the sample solution.

Identify the Pseudopalmatine peak in the sample by comparing its retention time and UV

spectrum with the reference standard.

Quantify the amount of Pseudopalmatine in the sample using the regression equation

from the calibration curve.
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Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the well-established Ellman's method to determine the in vitro AChE

inhibitory activity of Pseudopalmatine[10][11].

Rationale: This colorimetric assay is based on the enzymatic reaction where AChE hydrolyzes

the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-

dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-

thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an

inhibitor reduces the rate of this color formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pseudopalmatine: A Technical Guide to its Chemical
Identity, Analysis, and Bioactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026749#pseudopalmatine-cas-number-and-
chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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